molecular formula C15H23N3O3 B1377940 tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate CAS No. 1350885-65-2

tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1377940
CAS No.: 1350885-65-2
M. Wt: 293.36 g/mol
InChI Key: IEZQXFIJSPLRBC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-carboxylate derivative featuring a pyridine ring substituted with a hydroxyl group at position 5 and a methyl group at position 2. The tert-butyl carbamate (Boc) group at the piperazine nitrogen enhances solubility and stability, making the compound a versatile intermediate in medicinal chemistry and drug discovery . Its structural features, including hydrogen-bonding capability (via the hydroxyl group) and steric bulk (from the methyl group), influence its reactivity and biological interactions.

Properties

IUPAC Name

tert-butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-9-13(16-10-12(11)19)17-5-7-18(8-6-17)14(20)21-15(2,3)4/h9-10,19H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZQXFIJSPLRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins and nucleic acids makes it a candidate for drug design and development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives with pyridine-based substituents. Below is a comparative analysis of structurally related analogs:

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight (g/mol) Key Evidence ID
tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate (Target) 5-OH, 4-CH₃ C₁₅H₂₁N₃O₃ 291.35
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate 5-OH C₁₄H₁₉N₃O₃ 277.32
tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate 5-Br, 4-CH₃ C₁₅H₂₂BrN₃O₂ 356.26
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-CN C₁₅H₂₀N₄O₂ 296.35
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 6-COOMe, 4-CH₃ C₁₇H₂₄N₃O₄ 334.39
tert-Butyl 4-(5-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 5-Cl, 3-NO₂ C₁₄H₁₈ClN₅O₄ 363.78

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound enhances water solubility compared to bromo or cyano analogs, which are more lipophilic .
  • Stability : The Boc group protects the piperazine nitrogen, ensuring stability under basic conditions. Nitro-substituted derivatives (e.g., CAS 474330-06-8) may exhibit reduced thermal stability due to the nitro group’s reactivity .
  • Crystallinity : Hydrogen bonding from the hydroxyl group may promote crystalline packing, as observed in piperazine-carboxylates analyzed via ORTEP .

Reactivity and Functionalization Potential

  • Hydroxyl Group : Can undergo alkylation, acylation, or oxidation to ketones, enabling diversification .
  • Bromo Group : Enables cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl/heteroaryl groups .
  • Nitro Group : Reducible to amines for further functionalization, as seen in intermediates for benzimidazole synthesis .

Biological Activity

tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate (TB-HP) is a synthetic organic compound notable for its diverse biological activities. This compound features a piperazine ring and a pyridine derivative, which contribute to its pharmacological potential. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.361 g/mol
  • CAS Number : 1350885-65-2
  • Functional Groups : Hydroxy, Nitrogen Heterocycle

The compound's structure includes a tert-butyl group and a hydroxymethyl substitution on the pyridine ring, which enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that TB-HP exhibits various biological activities, including:

  • Antimicrobial Activity : TB-HP has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
  • Cytotoxicity : In vitro studies reveal that TB-HP can induce cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells.
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which may be relevant for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
CytotoxicInduces cell death in cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to cancer

The biological activity of TB-HP can be attributed to its ability to interact with various biological targets:

  • Receptor Modulation : TB-HP may modulate receptor activity, influencing cellular signaling pathways relevant in cancer progression.
  • Hydrogen Bonding : The presence of hydroxyl groups allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Case Studies

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of TB-HP on human cervical carcinoma cells (HeLa). The results indicated an IC50 value of approximately 50 µM, demonstrating significant antiproliferative activity compared to control groups .
  • Antimicrobial Efficacy :
    In another investigation, TB-HP was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL, indicating strong antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate to maximize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives. Key parameters include:

  • Solvent : 1,4-Dioxane (polar aprotic solvent) facilitates the reaction .
  • Base : Potassium carbonate (K₂CO₃) in stoichiometric excess (2–3 equivalents) to deprotonate intermediates .
  • Temperature : Reflux at 110°C for 12 hours achieves yields up to 88.7% .
  • Workup : Post-reaction filtration and silica gel chromatography (hexane:ethyl acetate gradient) purify the product .
    • Table : Comparison of Synthesis Conditions from Literature
Yield (%)Temperature (°C)Time (h)BaseSolventReference
88.711012K₂CO₃1,4-Dioxane
801101.5K₂CO₃1,4-Dioxane
7820 (reflux)4K₂CO₃1,4-Dioxane

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify tert-butyl protons (singlet at δ ~1.49 ppm) and aromatic protons (pyridine ring) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~154 ppm and pyridine carbons .
  • Mass Spectrometry (MS) : LCMS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 243) .
  • Infrared (IR) Spectroscopy : Detect hydroxyl (O–H stretch at ~3200–3500 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic findings be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Provides definitive bond lengths and angles. For example, intramolecular O–H···N hydrogen bonds observed in crystals (e.g., O···N distance ~2.8 Å) may not be evident in solution NMR due to dynamic effects .
  • Density Functional Theory (DFT) : Model molecular conformers to compare theoretical vs. experimental NMR shifts. Discrepancies may arise from crystal packing forces .
  • Variable-Temperature NMR : Probe conformational flexibility in solution, which may differ from the static crystal structure .

Q. What strategies are effective in designing analogs for enhanced biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Pyridine Modifications : Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) to improve binding to enzymes like phosphoglycerate dehydrogenase .
  • Piperazine Substitutions : Replace tert-butyl with bioisosteres (e.g., cyclopropyl) to modulate lipophilicity and metabolic stability .
  • Biological Testing : Use enzyme inhibition assays (e.g., IC₅₀ measurements for HIF prolyl-hydroxylase) to validate activity .

Q. How can intermolecular interactions in the crystal structure be analyzed to predict solubility or stability?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O–H···N, C–H···O) contributing to crystal packing. For example, ~25% of interactions in related compounds involve hydrogen bonds .
  • Fingerprint Plots : Visualize contact types (e.g., sharp spikes for O···H bonds) to assess dominant interactions .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding networks observed in crystals .

Methodological Best Practices

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and base ratios .
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian software) .
  • Crystallography Workflow : Employ SHELX programs for structure solution and refinement, ensuring R-factor convergence below 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate

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